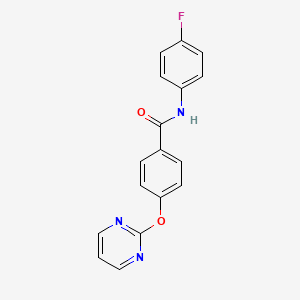

![molecular formula C17H22N4O2 B5577997 N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that include various functional groups such as acetamides and triazoles, which are known for their diverse chemical behaviors and applications in different fields, including medicinal chemistry and material science.

Synthesis Analysis

Similar compounds have been synthesized through multi-step chemical reactions involving nucleophilic substitution, cyclization, and acetylation processes. A common approach involves the aminolysis of activated thioacetate or chloroacetate derivatives followed by alkylation or acylation reactions to introduce the desired functional groups (Berest et al., 2011).

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and chemical shift values can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. DFT calculations are often used to predict and confirm the molecular structure, electronic properties, and reactivity of such compounds (Orek et al., 2012).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, influenced by their functional groups. Their reactivity can be tailored by modifying the substituents on the triazole or acetamide moieties (Galeazzi et al., 1996).

Scientific Research Applications

GSK189254 and Cognitive Performance in Preclinical Models

GSK189254, a histamine H3 receptor antagonist, demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic effects for dementia in Alzheimer's disease and other cognitive disorders. In preclinical models, GSK189254 significantly improved cognitive performance across various paradigms, including passive avoidance, water maze, object recognition, and attentional set shift tasks. This suggests its potential application in enhancing cognitive functions and treating related disorders (Medhurst et al., 2007).

Novel Histamine H3 Receptor Antagonists for Neuropathic Pain

GSK207040 and GSK334429, structurally novel histamine H3 receptor antagonists, showed promise in treating neuropathic pain. These compounds reversed amnesia induced by the cholinergic antagonist scopolamine and significantly reversed capsaicin-induced reductions in paw withdrawal threshold. This indicates a new therapeutic potential for H3 receptor antagonists in managing not only dementia but also neuropathic pain (Medhurst et al., 2007).

Antimycobacterial Activity of Novel Compounds

Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and evaluated for their antimycobacterial activities. One compound, in particular, showed high activity toward multidrug-resistant Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections resistant to conventional treatments (Sriram et al., 2007).

Synthesis and Anticancer Evaluation

Research on the synthesis and anticancer evaluation of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated potential anticancer activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This highlights the role of synthesized compounds in cancer research, with certain derivatives characterized by potent anticancer activity (Lesyk et al., 2007).

Novel Thiophene, Pyrimidine, and Coumarin Derivatives

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their potential antitumor activity. Some derivatives, particularly those involving cyclopenta[b]thiophene, have shown promising inhibitory effects on different cancer cell lines, indicating their potential in cancer therapy (Albratty et al., 2017).

properties

IUPAC Name |

N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-19-21(12-16(22)18-15-8-5-9-15)17(23)20(13)11-10-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIQYPMTCCXTAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)NC3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

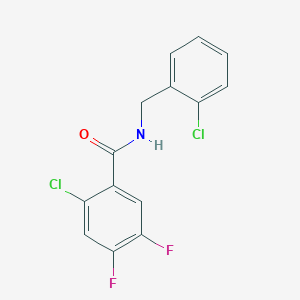

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

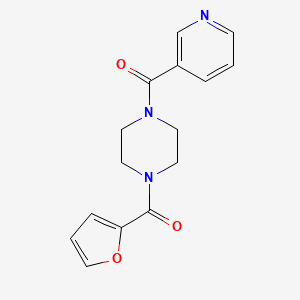

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)